N-Cyclopentyl-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
N-Cyclopentyl-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule characterized by a 4-oxo-1,4-dihydroquinoline core substituted at position 3 with a cyclopentyl carboxamide group and at position 6 with a 2-fluorophenylsulfamoyl moiety. The 4-oxoquinoline scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting diverse biological pathways, including antimicrobial, anti-inflammatory, and receptor-modulating activities . The cyclopentyl group at position 3 likely enhances lipophilicity and metabolic stability, while the 2-fluorophenylsulfamoyl substituent may contribute to target binding via hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C21H20FN3O4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H20FN3O4S/c22-17-7-3-4-8-19(17)25-30(28,29)14-9-10-18-15(11-14)20(26)16(12-23-18)21(27)24-13-5-1-2-6-13/h3-4,7-13,25H,1-2,5-6H2,(H,23,26)(H,24,27) |
InChI Key |
JQCLVKYXTVAZNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
N-Cyclopentyl-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a quinoline backbone with a cyclopentyl group and a sulfamoyl moiety attached to a fluorophenyl group. Its molecular formula is C_{17}H_{18}F_{N}_{3}O_{3}S, and it possesses several functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of receptor tyrosine kinases (RTKs), specifically c-Met kinase, which is implicated in tumor growth and metastasis. In vitro studies indicate that it can effectively reduce c-Met activity, thereby inhibiting tumor cell proliferation .
- Antiproliferative Effects : Research has demonstrated that this compound exhibits significant antiproliferative effects against multiple cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The IC50 values for these cell lines suggest that it possesses moderate to high potency in inhibiting cancer cell growth .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of this compound:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.04 | c-Met inhibition |
| HT-29 | 0.85 | RTK inhibition |
| U87MG | 0.92 | Apoptosis induction |
These results highlight the compound's potential as a multitargeted therapeutic agent against various cancers.
Structure-Activity Relationship (SAR)
SAR studies indicate that the presence of halogen substituents, particularly fluorine on the phenyl ring, enhances the compound's antitumor activity. Modifications in the linker region also play a crucial role in maintaining the compound's efficacy against target kinases .
Case Studies
Several case studies have documented the effectiveness of similar quinoline derivatives in clinical settings:
- Case Study 1 : A phase II trial involving a structurally related compound demonstrated significant tumor regression in patients with advanced lung cancer after treatment with a similar quinoline-based inhibitor .
- Case Study 2 : Preclinical models using xenografts showed that compounds with similar mechanisms led to decreased tumor size and improved survival rates in treated animals compared to controls .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-Cyclopentyl-6-[(2-fluorophenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves multi-step organic reactions, typically starting from quinoline derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium smegmatis | 6.25 µg/mL |
| Pseudomonas aeruginosa | 12.5 µg/mL |
| Candida albicans | 25 µg/mL |
These findings suggest that this compound could be a candidate for developing new antibiotics or antifungal agents, especially against resistant strains of bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies on human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) have indicated that it possesses selective cytotoxicity:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HCT-116 | 1.9 - 7.52 |
| MCF-7 | 3.5 - 8.0 |
These results imply that this compound can selectively target cancerous cells while sparing normal cells, making it a potential candidate for further development in cancer therapy .
Case Studies and Research Insights
Several research groups have conducted extensive studies on this compound:
- Antimicrobial Studies : A study published in RSC Advances reported that derivatives similar to N-Cyclopentyl compounds exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with specific derivatives showing MIC values as low as 6.25 µg/mL .
- Anticancer Evaluation : Another investigation highlighted the anticancer potential of quinoline derivatives, where N-Cyclopentyl derivatives showed selective targeting capabilities in various human cancer cell lines .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the chemical structure can lead to enhanced biological activity, suggesting that further optimization could yield even more potent compounds .
Comparison with Similar Compounds
Anti-Inflammatory and Immunomodulatory Analogs
Key analogs from the 4-oxo-1,4-dihydroquinoline-3-carboxamide family demonstrate potent anti-inflammatory activity:
- N-(3-Aminophenyl)-1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: Exhibits IC50 values <12.5 μg/mL (whole blood phagocytes), <0.1 μg/mL (neutrophils), and 3.7 μg/mL (T-cell proliferation inhibition). Its cyclopropyl and piperazinyl groups enhance cellular penetration and receptor affinity compared to the cyclopentyl group in the target compound .
- 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carbohydrazide: Shows superior T-cell inhibition (IC50 <3.1 μg/mL), attributed to the carbohydrazide moiety, which may improve solubility and target engagement .
Antimicrobial and CFTR-Targeting Derivatives
- N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor/VX-770): A CFTR potentiator with high oral bioavailability. The bulky tert-butyl and hydroxyphenyl groups optimize hydrophobic interactions with the CFTR protein, a feature absent in the target compound .
- 7-(4-Acetylpiperazin-1-yl)-N-(2,4-dichlorobenzyl)-6-fluoro-1-(2-fluorophenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide: Structural similarity includes the 2-fluorophenyl group, but the dichlorobenzyl and piperazinyl substituents may enhance antibacterial potency and metabolic stability .
CB2 Cannabinoid Receptor Ligands
4-Oxo-1,4-dihydroquinoline-3-carboxamides with adamantyl substituents (e.g., ALICB179) exhibit high CB2 receptor affinity (Ki <10 nM). The rigid adamantyl group improves receptor binding compared to the cyclopentyl group in the target compound, which lacks CB2 activity data. Position-2 substituents (e.g., methyl or halogens) reduce affinity, highlighting the importance of substituent placement .
Pharmacokinetic and Structural Modulations
- SF01 and related sulfonamides (e.g., SF03) demonstrate CFTR modulation, suggesting the target compound’s 2-fluorophenylsulfamoyl group may share similar mechanistic pathways .
- N-[2-(3,4-Diethoxyphenyl)ethyl]-6-[(4-ethoxyphenyl)sulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide: Ethoxy groups enhance lipophilicity and membrane permeability, contrasting with the target compound’s fluorophenyl group, which may prioritize target selectivity .
Tabular Comparison of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
